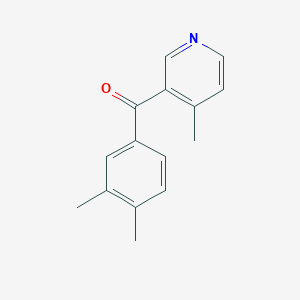

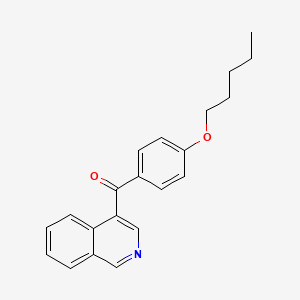

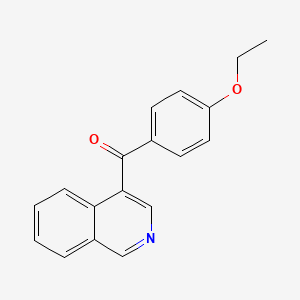

4-(4-Ethylbenzoyl)-2-methylpyridine

Descripción general

Descripción

“4-Ethylbenzoyl chloride” is a chemical compound with the molecular formula C9H9ClO . It is used in various chemical reactions . “2-(4-Ethylbenzoyl)benzoic acid” is a white to beige powder that is not soluble in water but can be dissolved in benzene and toluene .

Synthesis Analysis

The synthesis of “2-(4-Ethylbenzoyl)benzoic acid” was performed under atmospheric pressure in a three-necked flask . A new dibutyltin(IV) carboxylate with 2-(4-ethylbenzoyl)benzoic acid was synthesized and characterized by elemental analysis, IR, 1H, 13C, 119Sn NMR spectroscopy .

Molecular Structure Analysis

The molecular weight of “4-Ethylbenzoyl chloride” is 168.62 g/mol . The structure of a new dibutyltin(IV) carboxylate with 2-(4-ethylbenzoyl)benzoic acid was analyzed by X-ray crystallography diffraction analysis .

Chemical Reactions Analysis

The dehydration of “2-(4-Ethylbenzoyl)-benzoic acid” was performed under atmospheric pressure in a three-necked flask .

Physical And Chemical Properties Analysis

“4-Ethylbenzoyl chloride” has a density of 1.1±0.1 g/cm3, a boiling point of 235.4±19.0 °C at 760 mmHg, and a flash point of 99.6±14.6 °C .

Aplicaciones Científicas De Investigación

1. Hydrogen Bonded Supramolecular Association

Research on similar compounds, such as 2-amino-4-methylpyridinium salts with various benzoic acids, indicates the potential of 4-(4-Ethylbenzoyl)-2-methylpyridine in forming supramolecular associations. These compounds demonstrate strong noncovalent interactions, particularly hydrogen bonding, which could be relevant for the development of molecular frameworks in materials science (Khalib et al., 2014).

2. Oxidative Coupling and Synthetic Applications

Studies on the oxidative coupling of related pyridine derivatives, such as 5-ethenyl-4-methyl-3-pyridinecarbonitrile, reveal applications in synthetic chemistry. These reactions can lead to the formation of various complex molecules, potentially including 4-(4-Ethylbenzoyl)-2-methylpyridine, and their derivatives can be utilized in alkaloid synthesis (Jahangir et al., 1990).

3. Crystallographic Studies

The redetermination of crystal structures, like that of 4-methylpyridinium 4-aminobenzoate, suggests that compounds structurally similar to 4-(4-Ethylbenzoyl)-2-methylpyridine could have significance in crystallography. Such studies can enhance the understanding of molecular interactions and crystal packing, which are crucial in the design of new materials (Fábry, 2017).

4. Electrospray Mass Spectrometry

Research on N-linked carbohydrates derivatized at the reducing terminus with compounds like 2-aminopyridine shows relevance in analytical chemistry. These derivatives aid in enhancing mass spectrometric analysis, suggesting that 4-(4-Ethylbenzoyl)-2-methylpyridine could potentially serve in similar analytical applications (Harvey, 2000).

5. Luminescence and Thermal Decomposition

Studies on lanthanide complexes with 4-ethylbenzoic acid and terpyridine reveal potential applications of 4-(4-Ethylbenzoyl)-2-methylpyridine in the field of luminescence and thermal decomposition. Such research is significant for developing new luminescent materials and understanding their thermal behavior (Huo et al., 2016).

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 4-(4-Ethylbenzoyl)-2-methylpyridine is the ecdysteroid receptors (EcRs) . These receptors are involved in the process of insect molting, and the compound acts as an agonist, mimicking the natural insect molting hormones or ecdysteroids .

Mode of Action

4-(4-Ethylbenzoyl)-2-methylpyridine interacts with its targets, the ecdysteroid receptors, by true competitive binding . This interaction mimics the ecdysteroid mode of action, leading to a novel mode of action based on more insect-specific biochemical sites .

Biochemical Pathways

The compound affects the biochemical pathways related to insect growth and development. By mimicking the ecdysteroid mode of action, it induces premature molting in larvae . This action disrupts the normal growth and development of the insect, leading to its death .

Pharmacokinetics

Similar compounds in this class are known for their high selectivity for the targeted pests and low toxicity otherwise .

Result of Action

The result of the compound’s action is the induction of a premature, abnormal, and lethal larval molt . This leads to the death of the insect, making the compound an effective insecticide .

Propiedades

IUPAC Name |

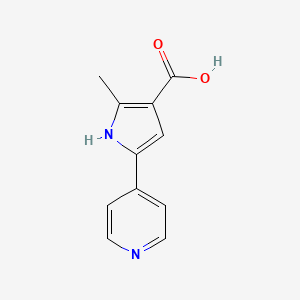

(4-ethylphenyl)-(2-methylpyridin-4-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO/c1-3-12-4-6-13(7-5-12)15(17)14-8-9-16-11(2)10-14/h4-10H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKDKWUIOGMGHQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C2=CC(=NC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Ethylbenzoyl)-2-methylpyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 6-[4-(2-methoxyethoxy)phenyl]-6-oxohexanoate](/img/structure/B1392164.png)